molecular formula C16H34OSi B14194452 Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)- CAS No. 833460-49-4

Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)-

Cat. No.: B14194452
CAS No.: 833460-49-4
M. Wt: 270.53 g/mol
InChI Key: PRSXUMNBUXMLFY-UHFFFAOYSA-N
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Description

Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)- is a silane compound characterized by the presence of a tert-butyl group, two methyl groups, and a decanoyl group attached to a silicon atom. This compound is part of a broader class of organosilicon compounds, which are widely used in various industrial and research applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)- typically involves the reaction of tert-butylchlorodimethylsilane with a decanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

tert-Butylchlorodimethylsilane+Decanoyl chlorideSilane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)-+HCl\text{tert-Butylchlorodimethylsilane} + \text{Decanoyl chloride} \rightarrow \text{Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)-} + \text{HCl} tert-Butylchlorodimethylsilane+Decanoyl chloride→Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)-+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)- can undergo various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: The carbonyl group in the decanoyl moiety can be reduced to form alcohols.

    Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Alcohols.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Employed in the modification of surfaces for bioassays and biosensors.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties.

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)- involves its ability to form stable covalent bonds with various substrates. The silicon atom can interact with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This property is particularly useful in surface modification and the creation of hydrophobic coatings.

Comparison with Similar Compounds

Similar Compounds

  • Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)-
  • Silane, (1,1-dimethylethyl)dimethyl(1-oxopropyl)-

Comparison

Compared to its analogs, Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)- has a longer alkyl chain, which imparts greater hydrophobicity and potentially different reactivity. This makes it more suitable for applications requiring enhanced water repellency and stability.

Properties

CAS No.

833460-49-4

Molecular Formula

C16H34OSi

Molecular Weight

270.53 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]decan-1-one

InChI

InChI=1S/C16H34OSi/c1-7-8-9-10-11-12-13-14-15(17)18(5,6)16(2,3)4/h7-14H2,1-6H3

InChI Key

PRSXUMNBUXMLFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)[Si](C)(C)C(C)(C)C

Origin of Product

United States

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